Lysylvaline
Overview
Description
Lysine, an essential amino acid, plays a critical role in various biological processes. It is a key nutrient for the development of the mammary gland and milk production in bovine mammary epithelial cells (BMECs) . Lysine's catabolism is also significant in plants, where it is converted into glutamate and other metabolites, which may influence plant stress responses and development . Furthermore, lysine derivatives, such as L-N6-(1-iminoethyl)-lysine, have been studied for their ability to inhibit inducible nitric oxide synthase (iNOS), demonstrating potential therapeutic applications .
Synthesis Analysis
The synthesis of lysine derivatives, such as L-N6-(1-iminoethyl)-lysine, has been explored due to their biological significance. L-N6-(1-iminoethyl)-lysine is a potent inhibitor of iNOS, with a higher selectivity for the inducible form of the enzyme compared to other inhibitors . This compound has been characterized in vitro and in vivo, showing its potential for suppressing iNOS activity in various conditions, including infections with NO-sensitive parasites .
Molecular Structure Analysis
Lysine's molecular structure allows it to be involved in the formation of covalent crosslinkages in proteins such as elastin and collagen through the action of lysyl oxidase (LOX). LOX catalyzes the oxidation of peptidyl lysine to alpha-aminoadipic-delta-semialdehyde, which is a precursor for these crosslinkages . The enzyme's activity is essential for the stabilization of fibrous proteins in the extracellular matrix .
Chemical Reactions Analysis
Lysine participates in several chemical reactions within biological systems. For instance, lysyl oxidase oxidizes lysine residues in collagen and elastin, facilitating the formation of stable fibrous structures . Additionally, lysine can be immobilized on zeolite 4A to create an organic-inorganic composite catalyst, which is effective in synthesizing α,β-unsaturated carbonyl compounds under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of lysine and its derivatives are crucial for their biological functions and applications. Lysine's ability to be adsorbed onto zeolite 4A and its reactivity as a catalyst highlight its versatility . In BMECs, lysine promotes protein synthesis by enhancing the uptake through the amino acid transporter ATB0,+ and activating the mTOR and JAK2-STAT5 pathways . The interplay between lysine and methionine biosynthesis is also noteworthy, as lysine supplementation can modulate the expression of S-adenosylmethionine synthase, influencing methionine content .
Scientific Research Applications
Growth and Development in Animals : Valine supplementation, closely related to lysylvaline, has been shown to regulate growth performance in piglets. This is associated with changes in plasma amino acids profile, metabolism, and both endocrine and neural systems (Zhang et al., 2018).
Cancer Research : LSD1, a lysine-specific demethylase, has been identified as a crucial factor in the self-renewal of leukemic stem cells in acute myeloid leukemia. This suggests a potential therapeutic application of inhibitors targeting this enzyme (Mould et al., 2015).
Dairy and Meat Production : Lysine, a key component of lysylvaline, stimulates protein synthesis in bovine mammary epithelial cells. This finding is crucial for understanding the role of amino acid nutrition in milk production (Lin et al., 2018).
Agricultural Biotechnology : The industrial production of L-lysine, which is essential for various sectors, has been a focus of research. Strain development and fermentation technologies are key areas in this field, aiming to enhance the productivity of L-lysine (Félix et al., 2019).
Nutritional Studies in Aquaculture : Dietary lysine levels affect growth, feed utilization, and related gene expression in aquatic species like the hybrid grouper. This highlights the significance of lysine in aquaculture nutrition (Li et al., 2019).
Endometriosis Research : Overexpression of lysine-specific demethylase 1 (LSD1) in ovarian endometriomas suggests that LSD1 may be a therapeutic target for endometriosis (Ding et al., 2014).
- carboxylase could be potential therapeutic targets for periodontal inflammation. This highlights the importance of lysine in oral health (Lohinai et al., 2015).
Dairy Cow Nutrition : Supplementation of lysine in dairy cows' diet influences milk production and plasma amino acids, emphasizing its role in enhancing dairy production (Třináctý et al., 2018).
Neuroscience Research : Epigenetic regulation of genes such as Atrophin1 by lysine-specific demethylase 1 (LSD1) is essential for cortical progenitor maintenance, suggesting a role in brain development and potential implications in neurodegenerative diseases (Zhang et al., 2014).
Plant Biology : Lysine catabolism and amino acid transport play significant roles in systemic acquired resistance in plants, highlighting the importance of lysine in plant defense mechanisms (Yang & Ludewig, 2014).
Genetic Engineering in Agriculture : Metabolic engineering in rice has been done to increase lysine levels, indicating the potential of genetic modification to enhance the nutritional quality of staple crops (Long et al., 2013).
Aquaculture Nutrition : The dietary lysine requirement of Rhamdia voulezi, a fish species, was evaluated to improve reproductive performance, illustrating lysine's role in fish breeding and nutrition (Diemer et al., 2014).
properties
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAIUOWPSUOINN-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lysylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028964 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Lysylvaline | |
CAS RN |
20556-11-0 | |
Record name | L-Lysine-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20556-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysylvaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020556110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LYSYLVALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB4A1U383X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lysylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028964 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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